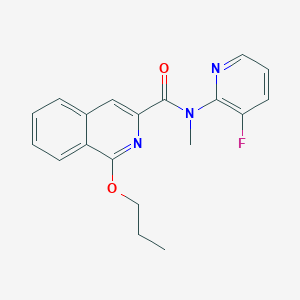
N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide, also known as ML277, is a small molecule compound that has been studied extensively in scientific research. It is a potent and selective activator of the KATP channel, which is a protein complex that plays a crucial role in regulating insulin secretion in pancreatic beta cells.
Wirkmechanismus
The KATP channel is a protein complex that consists of two subunits, the sulfonylurea receptor (SUR) and the inward rectifier potassium channel (Kir6.2). N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide binds to the SUR subunit of the KATP channel, which causes a conformational change that leads to the opening of the channel. This allows potassium ions to flow out of the cell, which depolarizes the cell membrane and leads to an increase in insulin secretion.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases insulin secretion in pancreatic beta cells, which leads to a decrease in blood glucose levels. It also has neuroprotective effects and has been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, this compound has been shown to reduce the size of infarcts in animal models of ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide has several advantages for lab experiments. It is a potent and selective activator of the KATP channel, which makes it a valuable tool for studying the role of the channel in insulin secretion and other physiological processes. However, this compound also has some limitations. It is a small molecule compound, which means that it may have limited bioavailability and may not be suitable for oral administration. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide. One area of research is to investigate the potential therapeutic applications of this compound in treating diabetes and other diseases. Another area of research is to study the structure-activity relationship of this compound and to develop more potent and selective activators of the KATP channel. Additionally, research could be done to investigate the off-target effects of this compound and to develop strategies to minimize these effects. Overall, this compound is a promising compound that has the potential to lead to new treatments for diabetes and other diseases.
Synthesemethoden
The synthesis of N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide involves a series of chemical reactions that start with the compound 2-bromo-3-fluoropyridine. This compound is reacted with N-methyl-1-propoxyisoquinoline-3-carboxylic acid to form the intermediate product, which is then treated with thionyl chloride to produce the final compound, this compound. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications in treating diabetes. It has been shown to activate the KATP channel in pancreatic beta cells, which leads to an increase in insulin secretion. This makes this compound a promising drug candidate for the treatment of type 2 diabetes. Additionally, this compound has also been studied for its potential applications in treating other diseases such as epilepsy and ischemic stroke.
Eigenschaften
IUPAC Name |
N-(3-fluoropyridin-2-yl)-N-methyl-1-propoxyisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-3-11-25-18-14-8-5-4-7-13(14)12-16(22-18)19(24)23(2)17-15(20)9-6-10-21-17/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXFEWMEWZEDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=CC2=CC=CC=C21)C(=O)N(C)C3=C(C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
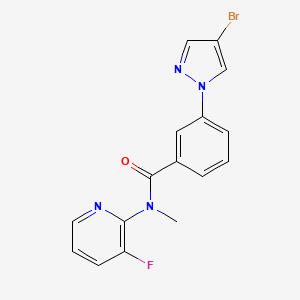
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B7663184.png)
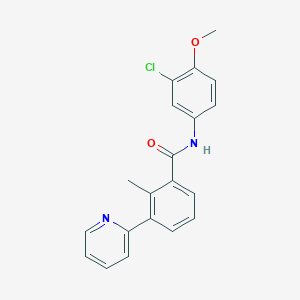
![[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7663192.png)
![6-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B7663198.png)
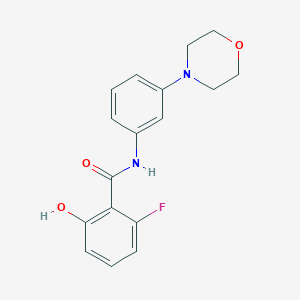
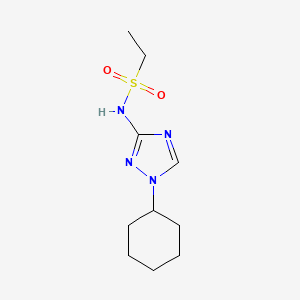
![3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-4-methyl-1H-quinolin-2-one](/img/structure/B7663213.png)
![N-[4-[(1-thiomorpholin-4-ylcyclopentyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663226.png)
![(2-Hydroxy-4-nitrophenyl)-[4-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B7663230.png)
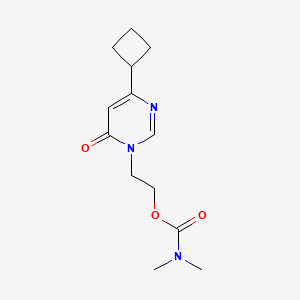
![N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663252.png)
![3-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl]-6-methylpyrimidin-4-one](/img/structure/B7663267.png)
![N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-2-(triazol-1-yl)ethanamine](/img/structure/B7663283.png)
